1,3,3-Trimethylcyclobutan-1-ol
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Overview
Description
1,3,3-Trimethylcyclobutan-1-ol is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons where the carbon atoms are arranged in a ring structure. This compound is characterized by a cyclobutane ring with three methyl groups attached to it, making it a highly substituted cyclobutane derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,3-Trimethylcyclobutan-1-ol can be achieved through various methods. One common approach involves the cyclization of suitable precursors under specific conditions. For instance, the reaction of 2,2,3-trimethylbutanal with a strong base like sodium hydride can lead to the formation of the cyclobutane ring. The reaction is typically carried out in an inert solvent such as tetrahydrofuran (THF) at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1,3,3-Trimethylcyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes using reducing agents such as lithium aluminum hydride.
Substitution: The methyl groups attached to the cyclobutane ring can undergo substitution reactions with halogens or other electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) bromide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1,3,3-Trimethylcyclobutan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,3,3-Trimethylcyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Cyclobutane: The parent compound with a simple four-membered ring structure.
1,2,2-Trimethylcyclobutane: A similar compound with different methyl group positions.
Cyclopentane: A five-membered ring analog with similar chemical properties.
Uniqueness
1,3,3-Trimethylcyclobutan-1-ol is unique due to its highly substituted cyclobutane ring, which imparts distinct chemical and physical properties. The presence of three methyl groups enhances its stability and reactivity compared to less substituted cyclobutanes.
Properties
Molecular Formula |
C7H14O |
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Molecular Weight |
114.19 g/mol |
IUPAC Name |
1,3,3-trimethylcyclobutan-1-ol |
InChI |
InChI=1S/C7H14O/c1-6(2)4-7(3,8)5-6/h8H,4-5H2,1-3H3 |
InChI Key |
XROULHQJFPDLCI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C1)(C)O)C |
Origin of Product |
United States |
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